2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones to form the pyrazole ring.
Substitution Reactions: Introducing the cyclopropyl and trifluoromethyl groups using reagents such as cyclopropyl bromide and trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the trifluoromethyl group but lacks the cyclopropyl and tetrahydrofuran moieties.
5-CYCLOPROPYL-1H-PYRAZOLE: Contains the cyclopropyl group but not the trifluoromethyl group.
Uniqueness
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is unique due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring, along with the tetrahydrofuran moiety
Properties
Molecular Formula |
C15H20F3N3O2 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H20F3N3O2/c1-9(12-3-2-6-23-12)19-14(22)8-21-11(10-4-5-10)7-13(20-21)15(16,17)18/h7,9-10,12H,2-6,8H2,1H3,(H,19,22) |
InChI Key |
BAQNSSJMHDVESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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